2-Phenoxyethyl benzoate

Description

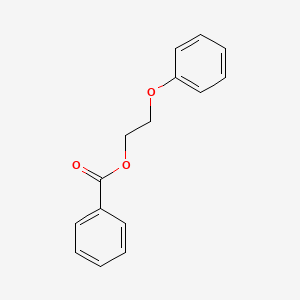

Structure

2D Structure

3D Structure

Properties

CAS No. |

4173-59-5 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2-phenoxyethyl benzoate |

InChI |

InChI=1S/C15H14O3/c16-15(13-7-3-1-4-8-13)18-12-11-17-14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

WMAXFAQWCDUBLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for 2-Phenoxyethyl Benzoate (B1203000)

The synthesis of 2-Phenoxyethyl benzoate is primarily achieved through esterification and phase-transfer catalysis, each offering distinct advantages in terms of reaction conditions and yield.

Esterification Processes (e.g., Fischer, Transesterification)

Fischer esterification is a classical and direct method for synthesizing this compound. This process typically involves the reaction of benzoic acid with 2-phenoxyethanol (B1175444) in the presence of an acid catalyst, such as concentrated sulfuric acid. operachem.com The reaction is generally carried out under reflux conditions. nih.goviucr.org One documented procedure involves mixing benzoic acid and 2-phenoxyethanol without a solvent and refluxing for three hours, resulting in a 52% yield after crystallization. iucr.org Another approach involves refluxing the reactants for five hours, followed by purification via flash chromatography, yielding 62% of the product. nih.govresearchgate.net The Fischer esterification is a reversible reaction, and to drive the equilibrium towards the product side, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Transesterification offers an alternative, industrially significant route. This method involves the reaction of an alkyl benzoate, such as methyl or ethyl benzoate, with 2-phenoxyethanol. googleapis.com The reaction is catalyzed and is particularly useful for producing aminobenzoate esters on an industrial scale, allowing for better control over purity and yield by managing reaction equilibrium and reagent volatility. For instance, a patent describes the reaction of an alkyl aminobenzoate ester with 2-phenoxyethanol under catalytic conditions. Organotin catalysts, such as a blend of dimethyltin (B1205294) dichloride and dimethyltin oxide, have also been employed in the transesterification of methyl acrylate (B77674) with 2-phenoxyethanol to produce phenoxyethyl acrylate. google.com

| Esterification Method | Reactants | Catalyst | Typical Conditions | Yield | Reference |

| Fischer Esterification | Benzoic acid, 2-phenoxyethanol | Concentrated H₂SO₄ | Reflux, 3 hours (solventless) | 52% | iucr.org |

| Fischer Esterification | Benzoic acid, 2-phenoxyethanol | Not specified | Reflux, 5 hours | 62% | nih.govresearchgate.net |

| Transesterification | Alkyl aminobenzoate, 2-phenoxyethanol | Transesterification catalyst | Catalytic conditions | Industrial Scale |

Phase-Transfer Catalysis Approaches in this compound Synthesis

Phase-transfer catalysis (PTC) presents an efficient method for the synthesis of this compound, particularly in heterogeneous reaction systems. A study details the synthesis from sodium benzoate and 2-phenoxyethyl bromide using a dual-site phase-transfer catalyst, 1,4-bis(trihexylammoniomethyl)benzene dibromide (BTHAMBB), in a tri-liquid system under ultrasound irradiation. grafiati.comncl.edu.tw This approach yielded 72.7% of the product after 4 hours at 60°C, a significant improvement over the 2% yield obtained without the catalyst under the same conditions. grafiati.comncl.edu.tw The reaction is believed to occur predominantly in the third-liquid phase formed by the catalyst. grafiati.comncl.edu.tw The kinetics of this reaction were found to follow a pseudo-first-order rate equation. grafiati.comncl.edu.tw

Synthetic Strategies for this compound Derivatives and Analogues

The versatility of the this compound structure allows for the synthesis of a wide array of derivatives and analogues through functionalization of either the benzoate or the phenoxyethyl moieties.

Functionalization of the Benzoate Moiety

The benzoate ring of this compound is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. A study describes the synthesis of twelve different substituted 2-phenoxyethyl benzoates by reacting 2-phenoxyethanol with various substituted benzoic acids. najah.edu These included nitro, bromo, methoxy (B1213986), amino, and tert-butyl substituted benzoic acids, resulting in the corresponding this compound derivatives. najah.edu For example, 2-phenoxyethyl 4-aminobenzoate (B8803810) can be prepared via Fischer esterification of 4-aminobenzoic acid and 2-phenoxyethanol using concentrated sulfuric acid as a catalyst. Similarly, mono-hydroxybenzoic acids have been reacted with 2-phenoxyethanol to produce hydroxy-substituted derivatives like 2-phenoxyethyl 2-hydroxybenzoate and 2-phenoxyethyl 4-hydroxybenzoate. nih.govnajah.eduresearchgate.net

Substituent Effects on Phenoxyethyl Modification

While direct modification of the phenoxyethyl group in this compound is less commonly reported, studies on related compounds provide insights into potential synthetic strategies. For instance, the synthesis of silodosin (B1681671) precursors involves an indoline (B122111) core with a benzoyloxypropyl chain, indicating that modifications to the alkyl chain connecting the phenoxy and benzoate groups are synthetically feasible. Furthermore, the study of analogues like 2-chloroethyl benzoate and 2-phenoxyethyl acetate, where the terminal groups are altered, helps in understanding the structural features that influence the compound's properties. rsc.org The synthesis of polymers such as poly(2-phenoxyethyl acrylate) also demonstrates the possibility of incorporating the phenoxyethyl moiety into larger macromolecular structures. researchgate.net

Reaction Kinetics and Proposed Mechanistic Frameworks in this compound Formation

The formation of this compound via different synthetic routes is governed by specific reaction kinetics and mechanistic pathways.

For the phase-transfer catalyzed synthesis, a kinetic study revealed that the reaction rate can be described by a pseudo-first-order kinetic equation. grafiati.comncl.edu.tw The reaction is believed to proceed in a third-liquid phase formed by the dual-site phase-transfer catalyst. grafiati.comncl.edu.tw Ultrasound irradiation has been shown to enhance the reaction rate, with the apparent rate constant increasing by 25% at 28 kHz. ncl.edu.tw The effect of ultrasound was more pronounced at lower temperatures. ncl.edu.tw

Structural Elucidation and Computational Characterization

X-ray Crystallographic Analysis of 2-Phenoxyethyl Benzoate (B1203000) Compounds

X-ray crystallography offers an unambiguous determination of the solid-state structure of 2-phenoxyethyl benzoate, revealing precise atomic coordinates and the nature of its crystal packing.

The crystal structure of this compound has been resolved, providing detailed information about its crystallographic system and unit cell dimensions. researchgate.net The compound crystallizes in a monoclinic system with the space group P2/c. researchgate.net This classification indicates a specific set of symmetry operations that define the arrangement of molecules within the crystal lattice. The unit cell is the fundamental repeating unit of the crystal, and its parameters define the size and shape of this unit.

The detailed crystal data and structure refinement parameters for this compound are summarized in the table below. researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₅H₁₄O₃ |

| Formula Weight | 242.26 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Dimensions | |

| a | 9.4675 (10) Å |

| b | 10.1411 (10) Å |

| c | 13.7792 (12) Å |

| α | 90° |

| β | 103.895 (10)° |

| γ | 90° |

| Volume (V) | 1284.2 (2) ų |

| Z (Formula units/cell) | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (T) | 293 K |

| R-factor | 0.044 |

This interactive table summarizes the key crystallographic parameters for this compound.

The arrangement of molecules in the crystal is stabilized by a network of intermolecular and intramolecular interactions. In the crystal structure of this compound, molecules are linked through weak intermolecular forces. researchgate.net Specifically, centrosymmetrically related molecules are associated through pairs of interactions between a benzene (B151609) ring and an oxygen atom. researchgate.net

The conformation of the this compound molecule is a key feature of its structure. The relative orientation of the two aromatic rings is defined by the dihedral angle between their planes. In the crystalline state, the dihedral angle between the benzoate and phenoxy benzene rings is 75.85 (7)°. researchgate.net This significant twist between the two rings indicates a non-planar conformation, which minimizes steric hindrance between the two bulky aromatic moieties. The specific conformation is also influenced by the flexibility of the ethyl linker, which allows the molecule to adopt a low-energy arrangement in the solid state. researchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for confirming the chemical structure of this compound and identifying its constituent functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a detailed, peer-reviewed analysis of the ¹H and ¹³C NMR spectra for this compound is not widely available in the public domain, the expected resonances can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoate and phenoxy rings, likely appearing in the range of δ 6.8–8.1 ppm. The four protons of the ethyl bridge (-O-CH₂-CH₂-O-) would appear as two distinct triplets in the aliphatic region (likely around δ 4.0-4.7 ppm), with their specific chemical shifts influenced by the adjacent oxygen atoms.

¹³C NMR: The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. rsc.org Key expected signals include the carbonyl carbon of the ester group (around δ 166 ppm), aromatic carbons (δ 114–159 ppm), and the two aliphatic carbons of the ethyl linker (δ 63–68 ppm). rsc.orglibretexts.org The exact number of signals would depend on the molecular symmetry in the solvent used. PubChem notes the availability of a ¹³C NMR spectrum for this compound. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. rsc.org

The most prominent features would include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1720-1740 cm⁻¹.

C-O Stretch: Two distinct C-O stretching bands are expected. One for the ester linkage (C(=O)-O) and another for the ether linkage (Ar-O-CH₂), typically found in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon stretching vibrations within the two aromatic rings.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions appearing just below 3000 cm⁻¹.

The presence of these characteristic bands in an IR spectrum provides definitive evidence for the key functional groups of this compound. PubChem indicates that a vapor phase IR spectrum is available for this compound. rsc.org

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry is a pivotal analytical technique for confirming the molecular weight and elucidating the fragmentation pattern of this compound, which has a molecular weight of 242.27 g/mol . nih.gov In gas chromatography-mass spectrometry (GC-MS) analysis, the molecule undergoes ionization, leading to the formation of a molecular ion (M+) and subsequent fragmentation into smaller, charged particles. libretexts.org The resulting mass spectrum displays these fragments based on their mass-to-charge ratio (m/z), providing a unique fingerprint of the compound. libretexts.org

The fragmentation of this compound is characterized by several key pathways. A common fragmentation involves the cleavage of the ester bond, which can lead to the formation of a benzoyl cation ([C6H5CO]+) with an m/z of 105. Another significant fragmentation pathway is the cleavage of the ether bond, resulting in a phenoxyethyl radical and a benzoate fragment, or a phenoxy radical and an ethyl benzoate fragment. The mass spectrum of this compound shows a top peak at an m/z of 107 and a second highest peak at an m/z of 149. nih.gov The fragmentation patterns of related benzoate compounds often show characteristic cleavages that help in identifying the core structure and its substituents. najah.edu For instance, the fragmentation of 2-phenoxyethyl x-nitrobenzoate and other substituted benzoates provides insight into how different functional groups influence the fragmentation process. najah.edu

The relative abundance of these fragments is crucial for structural confirmation. The most stable fragments will appear as the most intense peaks in the mass spectrum, including the base peak. libretexts.org For example, in the mass spectrum of butyrophenone, both alpha cleavage and McLafferty rearrangement are observed, resulting in characteristic fragment ions. libretexts.org Similarly, the fragmentation of this compound would be expected to show fragments corresponding to stable carbocations and acylium ions. libretexts.org

Table 1: Key Mass Spectrometry Data for this compound

| Feature | Value |

| Molecular Weight | 242.27 g/mol nih.gov |

| Molecular Formula | C15H14O3 nih.gov |

| Top Peak (m/z) | 107 nih.gov |

| 2nd Highest Peak (m/z) | 149 nih.gov |

| 3rd Highest Peak (m/z) | Not specified in search results |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. etprogram.org DFT calculations, often using functionals like B3LYP, can determine the optimized geometry, electronic properties, and spectroscopic characteristics of this compound. jmaterenvironsci.com These calculations provide information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. jmaterenvironsci.comresearchgate.net

For benzoate derivatives, DFT has been used to study electronic substituent effects and to develop linear relationships analogous to the Hammett equation. researchgate.net Theoretical calculations on various organic molecules have shown qualitative agreement with experimental data. researchgate.net In a study on phenyl benzoate, a related compound, DFT calculations at the B3LYP/6-31+G* level were used to explore its complete conformational space. nih.gov Such calculations for this compound would reveal how the phenoxyethyl group influences the electronic distribution within the benzoate moiety. The calculated HOMO and LUMO energies can also be used to predict the compound's behavior in applications like organic solar cells. researchgate.net

Table 2: Predicted Electronic Properties from DFT (Illustrative)

| Property | Predicted Value |

| HOMO Energy | Typically in the range of -6 to -8 eV |

| LUMO Energy | Typically in the range of -1 to -3 eV |

| Band Gap (HOMO-LUMO) | Typically in the range of 4 to 6 eV |

| Dipole Moment | Dependent on conformation, often calculated to be a few Debye |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net These simulations provide a detailed view of the conformational flexibility of this compound, revealing how the molecule explores different shapes and orientations. nih.gov By simulating the molecule in different environments, such as in a vacuum, in solution, or within a biological membrane, MD can predict the most stable conformations and the energy barriers between them. mun.ca

Table 3: Conformational Parameters of this compound

| Parameter | Value | Source |

| Dihedral Angle between Benzene Rings | 75.85 (7)° | researchgate.netresearchgate.netiucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P 21 /c | iucr.org |

In Silico Prediction of Structure-Activity Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are employed to predict the biological activity or properties of a chemical based on its molecular structure. mdpi.comresearchgate.net For this compound, QSAR models can be developed to correlate its structural features with specific activities. nih.govcresset-group.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecule, to build a mathematical relationship with the observed activity. researchgate.net

The development of a QSAR model for this compound and its analogs would involve calculating a variety of descriptors, such as electronic, steric, and hydrophobic parameters. mdpi.com For example, the phenoxyethyl group in 2-Phenoxyethyl 4-aminobenzoate (B8803810) is thought to modulate target binding through steric or electronic effects. By analyzing a series of related compounds, a statistically significant model can be created to predict the activity of new, unsynthesized molecules. researchgate.net This approach is valuable in guiding the design of new compounds with desired properties, such as enhanced biological activity or improved pharmacokinetic profiles. nih.gov

Advanced Applications in Organic Synthesis and Biochemical Research

2-Phenoxyethyl Benzoate (B1203000) as a Key Synthetic Intermediate

2-Phenoxyethyl benzoate serves as a valuable intermediate in the creation of a variety of organic molecules. Its unique structure allows it to be a starting point for more complex chemical structures.

Role in Heterocyclic Compound Synthesis (e.g., Oxazoles, Imidazoles, Benzoxazepines)

This compound and its derivatives are recognized for their utility in the synthesis of several heterocyclic compounds, including oxazoles, imidazoles, and benzoxazepines. iucr.orgresearchgate.net

Oxazoles: While direct synthesis of oxazoles from this compound is not extensively detailed in the provided results, the analogous compound, 2-phenoxyethyl 2-hydroxybenzoate, has been mentioned in the context of an improved procedure for oxazole (B20620) synthesis. researchgate.net Generally, oxazole synthesis can involve the reaction of α-haloketones with amides, a pathway where a derivative of this compound could potentially serve as a precursor. google.comrasayanjournal.co.inslideshare.net For instance, a process for synthesizing trisubstituted oxazoles involves the cyclization of a benzoylated intermediate, highlighting a potential synthetic route. google.com

Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved through various methods, such as the reaction of an imidazole nucleus with ethyl chloroacetate (B1199739) to form an imidazole ester, which is then reacted with different amines. nih.gov A patent describes the preparation of ethyl 5-hydroxy-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate, directly implicating a 2-phenoxyethyl moiety in the synthesis of imidazole compounds. google.com Other synthetic routes for imidazoles include the dehydrogenation of imidazolines and the reaction of α-halo ketones with amidines. wjpsonline.comijprajournal.comderpharmachemica.com

Benzoxazepines: Benzoxazepines are seven-membered heterocyclic compounds. nih.gov Their synthesis can be achieved through methods like the condensation of 2-(2-bromoethoxy)benzaldehydes with diamines or through aza-MBH domino reactions. arkat-usa.orgrsc.org The structural framework of this compound, containing both a phenyl and an ethyl group, suggests its potential as a precursor for constructing the benzoxazepine ring system.

Precursor in the Formation of Complex Organic Architectures

The structural components of this compound make it a suitable precursor for building more intricate organic molecules. google.com Its ester and ether linkages provide reactive sites for further chemical modifications, allowing for the construction of larger and more complex molecular frameworks. The synthesis of ospemifene, for example, involves a 2-(4-benzoylphenoxy)ethyl benzoate intermediate, showcasing its role in creating complex pharmaceutical compounds. google.com The ability to introduce various functional groups onto its aromatic rings further expands its utility in synthesizing diverse and complex organic structures.

Functionality as a Protecting Group in Chemical Transformations

Protecting groups are essential tools in organic synthesis, temporarily blocking a reactive functional group to allow for selective reactions at other positions in a molecule. dokumen.pub

Photo-removable Protecting Group Applications for Carboxylic Acids

Esters, including this compound, are recognized for their application as photo-removable protecting groups for carboxylic acids. iucr.orgresearchgate.net This means that the protecting group can be cleaved from the carboxylic acid by exposure to light, often at specific wavelengths. nih.govrsc.org This technique offers precise spatial and temporal control over the release of the active molecule. rsc.org Phenacyl esters, a class of compounds related to this compound, are well-known photosensitive blocking groups. acs.org The photolytic release of carboxylic acids from these "caged" compounds is a valuable technique in various fields, including biochemistry. nih.gov

Design Principles for Tailored Cleavage Kinetics and Orthogonality

The design of photo-removable protecting groups involves tailoring their structure to control the speed and selectivity of their cleavage. Key design principles include:

Cleavage Kinetics: The rate at which a photo-removable protecting group is cleaved can be fine-tuned by modifying its chemical structure. For instance, the nature of the chromophore (the light-absorbing part of the molecule) can significantly influence the efficiency of the cleavage process. acs.org The presence of certain additives can also enhance the rate of photoreduction. acs.org

Orthogonality: In complex syntheses with multiple protecting groups, it is crucial that each group can be removed under specific conditions without affecting the others. This concept is known as orthogonality. dokumen.pub Designing a photo-removable protecting group with specific light wavelength sensitivity allows for its selective removal in the presence of other protecting groups that are sensitive to different stimuli (e.g., acid, base, or other wavelengths of light). This allows for a highly controlled and sequential deprotection strategy, which is vital for the synthesis of complex molecules.

Photochemical Reactivity and Reaction Mechanisms

The absorption of light can induce chemical reactions in molecules, a field of study known as photochemistry. irispublishers.comslideshare.net this compound and related compounds exhibit interesting photochemical reactivity.

The photochemistry of phenacyl esters, which share structural similarities with this compound, involves a chain reaction process in the presence of hydrogen donors. acs.org Upon excitation by light, the ester can abstract a hydrogen atom, leading to the formation of radical intermediates. acs.org These radicals can then undergo further reactions, ultimately leading to the cleavage of the ester and the release of the carboxylic acid. acs.org

A study on 2-(alkoxymethyl)-5-methylphenacyl benzoate revealed that irradiation in dry, non-nucleophilic solvents leads to the formation of indanone derivatives through a 1,5-hydrogen migration from the triplet excited state. nih.gov However, in the presence of water, a different reaction pathway is observed, resulting in the formation of a lactone. nih.gov This highlights the significant influence of the reaction environment on the photochemical outcome. The mechanism can involve the formation of photoenols as key intermediates. nih.gov

Investigation of Photocleavage Pathways for Phenacyl Esters

The cleavage of phenacyl esters, such as this compound, through the action of light is a subject of significant research interest. acs.org These esters are recognized as effective photoremovable protecting groups, which can be cleaved under specific light conditions to release a free carboxylic acid. researchgate.netthieme-connect.de The primary mechanism for this photocleavage is a radical-based pathway. thieme-connect.de

The process is initiated by the absorption of ultraviolet light by the carbonyl group of the phenacyl moiety. This excites the molecule, typically to an n→π* excited triplet state. acs.orgnowgonggirlscollege.co.in The choice of solvent is critical, as it often participates directly in the reaction by acting as a hydrogen donor. thieme-connect.de In the presence of a suitable hydrogen-donating solvent like an alcohol, the excited carbonyl group abstracts a hydrogen atom, leading to the formation of a ketyl radical intermediate. acs.orgnih.gov

Subsequent fragmentation of this ketyl radical leads to the cleavage of the ester's C-O bond. This step directly yields the deprotected carboxylic acid (in this case, benzoic acid) and a byproduct, acetophenone (B1666503). thieme-connect.deacs.org An alternative, though less common, pathway involves the direct homolytic cleavage of the C-O bond to form a phenacyl radical and an acyl radical, which then abstract hydrogen atoms from the solvent. acs.org

The general mechanism of phenacyl ester photocleavage is outlined below:

Initiation: The phenacyl ester is excited by UV irradiation.

Hydrogen Abstraction: The excited ester abstracts a hydrogen atom from a donor molecule (e.g., solvent).

Bond Cleavage: The resulting ketyl radical undergoes fragmentation, releasing the carboxylic acid.

The efficiency of this process can be influenced by the specific substitution on the phenacyl group and the choice of solvent. For instance, 4-methoxyphenacyl esters have been shown to yield free carboxylic acids and acetophenone in good yields when irradiated in dioxane or ethanol. thieme-connect.deacs.org

Elucidation of Chain Mechanisms in Photoreduction Processes

Further investigations into the photoreduction of phenacyl esters have revealed a more complex and efficient chain reaction mechanism, particularly in the presence of hydrogen donors like aliphatic alcohols. nih.govacs.org This process can lead to quantum yields significantly greater than 1, indicating that a single photochemical event can trigger the conversion of multiple ester molecules. acs.org

The proposed chain mechanism begins similarly to the simple photocleavage pathway, with the photo-excited ester abstracting a hydrogen atom from an alcohol to form a pair of ketyl radicals. acs.org However, instead of simply fragmenting, the ester ketyl radical can propagate a chain reaction.

The key steps in the chain mechanism are:

Initiation: An excited phenacyl ester abstracts a hydrogen atom from a hydrogen donor (e.g., isopropanol), forming an ester ketyl radical and a donor-derived radical (e.g., diphenylketyl radical). acs.orglibretexts.org

Propagation: The newly formed ketyl radical can then react with a ground-state phenacyl ester molecule. This can occur via two competing pathways: hydrogen transfer or electron transfer. cdnsciencepub.com In the hydrogen transfer pathway, the ketyl radical donates a hydrogen atom to the ester, regenerating a radical capable of continuing the chain. In the electron transfer pathway, an electron is transferred from the ketyl radical to the ester. acs.orgcdnsciencepub.com This propagation step results in the cleavage of the ester and the formation of a new radical that can continue the chain.

Termination: The chain reaction is terminated by radical coupling or other side reactions. acs.org

Studies have shown that the quantum yields of this photoreduction can reach values as high as 4. nih.govacs.org The efficiency is sensitive to the nature of the chromophore and can be enhanced by the addition of basic additives like pyridine (B92270), which can increase the photoreduction efficiency by a factor of 4. nih.gov The radical nature of this mechanism is supported by experiments showing a large kinetic chain length in analogous reactions initiated by thermally generated free radicals. nih.gov

Research Findings on Phenacyl Ester Photochemistry

The table below summarizes key findings from research into the photochemical behavior of phenacyl esters.

| Parameter | Observation / Finding | Significance | References |

| Primary Mechanism | Radical mechanism initiated by n→π* excitation of the carbonyl group. | Forms the basis for its use as a photoremovable protecting group. | acs.org, thieme-connect.de |

| Solvent Role | Acts as a hydrogen donor (e.g., alcohols, dioxane). | The choice of solvent is crucial for the reaction to proceed efficiently. | thieme-connect.de |

| Key Intermediate | Ketyl radical formed via hydrogen abstraction from the solvent. | The reactivity of this intermediate dictates the subsequent reaction pathway. | acs.org, nih.gov, acs.org |

| Reaction Products | The corresponding carboxylic acid (e.g., benzoic acid) and acetophenone. | Demonstrates clean cleavage to desired products. | acs.org, thieme-connect.de |

| Chain Reaction | A chain mechanism is observed in the presence of H-donors. | Leads to high quantum yields (>1), increasing reaction efficiency. | acs.org, nih.gov |

| Quantum Yield | Can reach values up to 4. | Indicates that one photon can induce the cleavage of multiple ester molecules. | acs.org, nih.gov |

| Enhancement | Basic additives like pyridine can significantly increase photoreduction efficiency. | Provides a method to optimize the cleavage process for practical applications. | nih.gov |

| Competing Pathways | Hydrogen transfer and electron transfer from the ketyl radical to the ester. | The dominant pathway depends on the nature of the ketyl radicals. | cdnsciencepub.com |

In Vitro Biological and Biochemical Activity Investigations

Antioxidant Activity Studies of 2-Phenoxyethyl Benzoate (B1203000) Analogues

The antioxidant potential of 2-phenoxyethyl benzoate analogues, particularly polyphenolic acid esters, has been evaluated through various assays that measure their ability to scavenge free radicals and inhibit oxidative processes.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the ability of compounds to act as free radical scavengers. nih.govmdpi.comnih.gov In this assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to pale yellow, which can be measured spectrophotometrically. mdpi.comnih.gov

Studies on this compound analogues with hydroxyl substitutions on the benzoic acid ring have demonstrated significant radical scavenging activity. The concentration of the compound required to reduce DPPH absorption by 50% is known as the EC50 value. For instance, 3,4-dihydroxy-benzoic acid-(2-phenoxyethyl ester) showed an EC50 of 17.5 µM, while 3,4-dihydroxy-cinnamic acid-(2-phenoxyethyl ester) had a comparable EC50 of 18.2 µM. Another analogue, 2,5-dihydroxy-benzoic acid-(2-phenoxyethyl ester), also displayed activity in this model.

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage. nih.govmdpi.com The antioxidant activity of compounds can be assessed by their ability to inhibit this process. One common method involves using a model system where lipid peroxidation is artificially induced.

In an assay using AAPH (2,2'-azobis(2-amidinopropane)dihydrochloride) as a radical initiator to induce lipid peroxidation, this compound analogues have shown potent inhibitory effects. At a concentration of 50 µM, the 2,5-dihydroxy-benzoic acid-(2-phenoxyethyl ester) analogue demonstrated a 75.4% inhibition of lipid peroxidation. The 3,4-dihydroxy-benzoic acid-(2-phenoxyethyl ester) analogue also showed strong activity with a 65.2% inhibition. These results indicate that these compounds can effectively interfere with the propagation of lipid peroxidation.

Interactive Data Table: Antioxidant Activity of this compound Analogues

| Compound Name | DPPH Scavenging (EC50, µM) | Inhibition of AAPH-induced Lipid Peroxidation (%, at 50 µM) |

|---|---|---|

| 2,5-dihydroxy-benzoic acid-(2-phenoxyethyl ester) | 25.3 | 75.4 |

| 3,4-dihydroxy-benzoic acid-(2-phenoxyethyl ester) | 17.5 | 65.2 |

| 3,4-dihydroxy-cinnamic acid-(2-phenoxyethyl ester) | 18.2 | 58.7 |

The relationship between the chemical structure of phenolic compounds and their antioxidant activity is well-established, with the number and position of hydroxyl (-OH) groups on the aromatic ring being critical factors. nih.govnih.govmdpi.com For this compound analogues, the antioxidant capacity is significantly influenced by the arrangement of these hydroxyl groups on the benzoate portion of the molecule.

Research indicates that the presence of dihydroxyl groups on the benzoic acid ring is key to the potent antioxidant activity. The specific positioning of these groups affects the compound's ability to donate a hydrogen atom and stabilize the resulting radical. For example, the analogue 2,5-dihydroxy-benzoic acid-(2-phenoxyethyl ester) was found to be a more potent inhibitor of AAPH-induced lipid peroxidation than the 3,4-dihydroxy-substituted analogues. This enhanced activity can be attributed to the electronic effects of the neighboring carbonyl group and the para-hydroxyl group, which facilitate the breaking of the ortho-hydroxyl O-H bond and accelerate the release of a hydrogen atom to scavenge radicals.

In Vitro Antimicrobial and Antifungal Efficacy Research

Derivatives of this compound have been synthesized and evaluated for their potential to combat pathogenic microbes, including bacteria and fungi.

Pathogenic bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae are significant causes of nosocomial infections and are increasingly developing resistance to conventional antibiotics. nih.govnih.govantibiotics-chemotherapy.ru While new mono acid esters derived from 2-phenoxyethanol (B1175444) have been screened for general antimicrobial activities, specific data on their efficacy against P. aeruginosa, E. coli, and K. pneumoniae is limited in the available literature. researchgate.netresearchgate.net One analogue, 2-phenoxyethyl 4-hydroxy benzoate, was noted to show "considerable activity," though the specific bacterial strains were not detailed. researchgate.net Further targeted research is required to determine the minimum inhibitory concentrations (MIC) of this compound analogues against these specific gram-negative pathogens.

Dermatophytes are a group of fungi that cause infections of the skin, hair, and nails in humans and animals. eajm.org Microsporum canis and Trichophyton rubrum are common species responsible for such infections. nih.govnih.gov Analogues of this compound have been investigated for their antifungal properties. researchgate.netresearchgate.net As with antibacterial screening, 2-phenoxyethyl 4-hydroxy benzoate was reported to have notable activity, but specific efficacy data against M. canis and T. rubrum have not been detailed. researchgate.net Comprehensive studies are needed to quantify the antifungal potential of these compounds against key dermatophyte species.

Analysis of Structure-Antimicrobial Activity Correlations

Investigations into the structure-antimicrobial activity relationships of this compound derivatives have revealed that specific structural modifications significantly influence their efficacy against various microbial strains. The antimicrobial activity of these compounds is intricately linked to the nature, number, and position of substituents on the aromatic rings.

For instance, studies on a series of 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives, which are structurally related to this compound, have demonstrated that the introduction of different substituents on the phenyl group attached to the thiourea (B124793) nitrogen dictates the spectrum and potency of antimicrobial action. It was observed that the presence of iodine and nitro substituents tended to enhance the activity against Gram-negative bacteria. researchgate.net Conversely, the introduction of electron-donating groups, such as methyl and ethyl, resulted in a greater inhibitory effect against Gram-positive bacteria and fungal strains. researchgate.net

These findings underscore the importance of the electronic and steric properties of the substituents in modulating the antimicrobial profile of this compound analogs. The differential activity observed between Gram-positive and Gram-negative bacteria also suggests that the mechanism of action may involve interactions with the bacterial cell wall or membrane, the composition of which differs significantly between these two classes of bacteria.

Table 1: Structure-Antimicrobial Activity Correlations for 2-((4-ethylphenoxy)methyl)benzoylthiourea Derivatives

| Substituent on Phenyl Ring | Predominant Activity |

| Iodine | Gram-negative bacteria |

| Nitro | Gram-negative bacteria |

| Methyl | Gram-positive bacteria and fungi |

| Ethyl | Gram-positive bacteria and fungi |

In Vitro Antiproliferative Activity Studies

Screening against Cancer Cell Lines (e.g., MCF-7 breast cancer cells)

Several studies have highlighted the potential of this compound and its derivatives as antiproliferative agents against various cancer cell lines. researchgate.net Notably, screening against the human breast adenocarcinoma cell line, MCF-7, has been a key area of investigation.

Research on benzyl (B1604629) and phenethyl analogs of makaluvamine, which share structural motifs with this compound derivatives, demonstrated significant antiproliferative effects on MCF-7 cells. nih.gov Specifically, 4-chloro substituted benzyl analogs exhibited a pronounced inhibitory effect with an IC50 value of 1.8 µM. nih.gov Similarly, 4-methyl substituted benzyl and phenethyl analogs also showed strong activity against MCF-7 cells, with IC50 values of 2.3 µM. nih.gov

These findings indicate that the chemical scaffold of these benzoate esters is a promising starting point for the development of novel anticancer agents. The consistent activity observed against the MCF-7 cell line suggests a potential mechanism of action that is particularly effective in this type of breast cancer.

Table 2: Antiproliferative Activity of Selected Analogs against MCF-7 Cells

| Compound | IC50 (µM) |

| 4-chloro substituted benzyl analog | 1.8 |

| 4-methyl substituted benzyl analog | 2.3 |

| 4-methyl substituted phenethyl analog | 2.3 |

Exploration of Proposed Molecular Mechanisms of Cellular Inhibition (e.g., DNA Interactions)

The precise molecular mechanisms underlying the antiproliferative activity of this compound are not yet fully elucidated, but several plausible pathways have been proposed based on studies of structurally related compounds. One of the leading hypotheses involves the interaction of these compounds with DNA, leading to the disruption of cellular processes and eventual cell death.

Research on amsacrine (B1665488) and its derivatives, which, like this compound, contain aromatic ring structures, has shown that these molecules can act as DNA topoisomerase II poisons. nih.gov This action turns the enzyme into a DNA-damaging agent, leading to double-strand breaks. nih.gov Other related compounds function as catalytic inhibitors of topoisomerase II, which interferes with the segregation of daughter chromatids during anaphase. nih.gov

Another potential mechanism involves the generation of DNA adducts. Cisplatin, for example, forms covalent bonds with DNA, creating crosslinks that inhibit DNA replication and transcription. nih.gov It is conceivable that derivatives of this compound could act in a similar manner, alkylating DNA and inducing cellular damage. mdpi.com The presence of reactive sites within the molecule could facilitate such interactions, ultimately triggering apoptotic pathways in cancer cells.

Derivation of Structure-Antiproliferative Activity Relationships

The relationship between the chemical structure of this compound derivatives and their antiproliferative activity is a critical aspect of their development as potential anticancer agents. Studies on various analogs have provided insights into the structural features that govern their potency and selectivity.

For instance, in a series of benzyl and phenethyl analogs, the nature and position of substituents on the aromatic rings were found to be significant determinants of activity against the MCF-7 breast cancer cell line. nih.gov The introduction of methoxy (B1213986) groups generally resulted in a slight decrease in activity in both the benzyl and phenethyl series. nih.gov This suggests that the electronic properties and steric bulk of the substituents play a crucial role in the interaction of these compounds with their molecular targets.

Furthermore, research on honokiol (B1673403) derivatives, which also possess a biphenyl (B1667301) structure, has emphasized the importance of a comprehensive understanding of structure-activity relationships (SAR) for the optimization of antiproliferative activity. nih.gov By systematically modifying the core structure and analyzing the resulting changes in biological activity, it is possible to identify key pharmacophoric features and guide the design of more potent and selective anticancer compounds.

Ligand-Target Interaction Studies in Non-Clinical Systems

Investigation of Molecular Targets (e.g., Sodium Ion Channels in Isolated Nerve Cells or Systems)

While direct studies on the interaction of this compound with sodium ion channels are limited, research on structurally similar compounds provides a basis for postulating such interactions. Batrachotoxinin-A benzoate (BTX-B), a well-characterized sodium channel activator, has been shown to bind to voltage-sensitive sodium channels in preparations from mouse cerebral cortex. nih.govnih.gov The binding of BTX-B is pH-dependent, suggesting the involvement of specific amino acid residues within the channel protein in the binding process. nih.gov

The interaction of BTX-B with sodium channels is thought to occur at a specific recognition site, and the modulation of this binding by pH indicates that the ionization state of either the ligand or the channel protein is critical for the interaction. nih.gov This highlights the potential for benzoate-containing compounds to interact with and modulate the function of ion channels.

Further investigation is required to determine if this compound itself can directly interact with sodium ion channels or other molecular targets in a similar manner. Such studies would be crucial in elucidating its full pharmacological profile and potential therapeutic applications.

Biochemical Studies of Enzyme Interaction and Inhibition

Current publicly available scientific literature does not provide specific details regarding the direct interaction and inhibition of enzymes by this compound. While studies have been conducted on the broader class of benzoate compounds and their derivatives, research focusing explicitly on the enzymatic inhibition profile of this compound is not readily found. General screenings for biological activities have been performed on a range of novel mono acid esters, including this compound, but these have primarily focused on outcomes such as antioxidant, antifungal, antimicrobial, and anticancer activities rather than specific enzyme kinetics or inhibition mechanisms.

Research into Pest Control and Agricultural Applications

Investigations into the potential of this compound for pest control and other agricultural applications are not extensively documented in accessible research. The following subsections detail the limited scope of current knowledge.

Evaluation as Anti-Juvenile Hormone Agents

There is no direct scientific evidence available from the conducted searches to evaluate this compound as an anti-juvenile hormone agent. Juvenile hormones (JHs) are critical for regulating multiple aspects of insect physiology, including development, reproduction, and metamorphosis. wikipedia.org Compounds that interfere with JH synthesis or action, known as anti-juvenile hormone agents, can disrupt these processes and are therefore of interest for insect pest management.

While research has explored the anti-juvenile hormone activities of various benzoate derivatives, specific studies on this compound for this purpose have not been identified. For instance, other complex benzoate esters have been shown to induce precocious metamorphosis in the silkworm, Bombyx mori, which is a classic indicator of JH deficiency. nih.govnih.govresearcher.life However, these findings relate to structurally distinct molecules, and similar evaluations for this compound are not present in the available literature.

Effects on Insect Developmental Processes and Metamorphosis in Model Organisms (e.g., Bombyx mori)

Specific studies detailing the effects of this compound on the developmental processes and metamorphosis of the model organism Bombyx mori are not available in the current body of scientific literature. The silkworm, Bombyx mori, is a well-established model for studying insect endocrinology and the effects of exogenous compounds on development. nih.govfrontiersin.orgplos.org

Research on other benzoate derivatives has demonstrated the potential for this class of compounds to interfere with the normal developmental trajectory of Bombyx mori. For example, certain ethyl benzoate derivatives have been observed to induce precocious metamorphosis, a clear sign of disruption in the juvenile hormone pathway. nih.gov These compounds can act as JH agonists at certain concentrations, further highlighting the complex interactions between benzoate structures and insect endocrine systems. nih.gov However, without direct experimental data on this compound, its specific effects on the growth, molting, and metamorphosis of Bombyx mori remain uncharacterized.

Advanced Analytical Methodologies for 2 Phenoxyethyl Benzoate

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for resolving complex mixtures. For 2-phenoxyethyl benzoate (B1203000), both HPLC and HPTLC serve as robust techniques for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds like 2-phenoxyethyl benzoate. The development of a reliable HPLC method involves the strategic selection and optimization of several key parameters to achieve the desired separation and quantification.

A common approach for the analysis of related compounds, such as preservatives in pharmaceutical and cosmetic formulations, is reversed-phase HPLC (RP-HPLC). researchgate.netscispace.com Method development typically focuses on optimizing the mobile phase composition, stationary phase, flow rate, and detector wavelength to ensure a sharp peak shape, reasonable retention time, and good resolution from other components in the sample matrix.

While a specific, validated HPLC method solely for this compound is not extensively documented in publicly available literature, methods for structurally related compounds like 2-phenoxyethanol (B1175444) provide a strong foundation for its analysis. For instance, a validated method for the simultaneous determination of 2-phenoxyethanol and various parabens utilizes a C8 column with an isocratic mobile phase. researchgate.netscispace.comnih.gov The optimization process for such a method would involve adjusting the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer to fine-tune the retention and separation. The pH of the mobile phase is another critical parameter that can be adjusted to control the ionization state of analytes and improve peak symmetry. jmchemsci.com

The selection of the detection wavelength is based on the UV absorbance profile of this compound. The presence of two aromatic rings in its structure suggests strong UV absorption, likely around 258 nm, which is a wavelength commonly used for the analysis of similar preservatives. researchgate.netscispace.com

Below is an example of typical HPLC conditions that could be adapted and optimized for the analysis of this compound, based on methods for related compounds.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Lichrosorb C8 (150 x 4.6 mm, 5 µm) | researchgate.netscispace.com |

| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) | researchgate.netscispace.com |

| Elution Mode | Isocratic | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netscispace.com |

| Detection | UV at 258 nm | researchgate.netscispace.com |

| Injection Volume | 10 µL | scispace.com |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers enhanced separation efficiency, sensitivity, and automation. pharmainfo.in It is a powerful tool for the qualitative and quantitative analysis of a wide range of substances, including pharmaceuticals and natural products. uni-giessen.deresearchgate.net HPTLC is particularly advantageous for its ability to analyze multiple samples simultaneously on a single plate, making it a time- and cost-effective screening technique. pharmainfo.in

For this compound, HPTLC can be applied for identification and purity assessment. The development of an HPTLC method involves selecting an appropriate stationary phase (typically silica (B1680970) gel 60 F254 plates) and a mobile phase that provides good separation of the target analyte from any impurities. pharmainfo.in The choice of the mobile phase, often a mixture of solvents with different polarities, is critical for achieving the desired resolution. researchgate.net For benzoate esters and related phenolic compounds, solvent systems often include components like chloroform, methanol, ethyl acetate, and acetic acid. pharmainfo.in

After development, the plate is dried, and the separated spots are visualized under UV light (commonly at 254 nm or 366 nm). Quantification is performed using a densitometer, which measures the absorbance or fluorescence of the spots. uni-giessen.de While specific HPTLC applications focused solely on the quantification of this compound are not widely published, the technique's utility is well-established for similar compounds. For example, HPTLC has been used to analyze plant extracts containing various phenolic compounds and for the simultaneous estimation of multiple drugs in a single formulation. pharmainfo.inresearchgate.net

A hypothetical HPTLC method for this compound could be developed based on established practices for similar analytes.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates | pharmainfo.in |

| Mobile Phase | Toluene:Ethyl Acetate:Glacial Acetic Acid (e.g., 8:4:0.1, v/v/v) | pharmainfo.in |

| Application | Bandwise application using an automated applicator | pharmainfo.in |

| Development | Ascending development in a twin-trough chamber | pharmainfo.in |

| Detection | Densitometric scanning in absorbance mode at 254 nm | uni-giessen.de |

Method Validation and Performance Characteristics

Validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. europa.euwjarr.com The validation process for a quantitative method for this compound would follow guidelines established by bodies like the International Council for Harmonisation (ICH). europa.euich.org

Evaluation of Linearity, Accuracy, and Precision

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. europa.eu This is typically evaluated by preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. The linearity is confirmed by the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1. wjarr.com For a related compound, 2-phenoxyethanol, a validated HPLC method demonstrated excellent linearity with a correlation coefficient of 0.9999 over a concentration range of 0.15 to 1.05 mg/mL. nih.gov

Accuracy refers to the closeness of the measured value to the true value. europa.eu It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. wjarr.com For the assay of a drug substance, accuracy is typically expected to be within 80-120% of the test concentration. europa.eu In a validated method for 2-phenoxyethanol, recovery was found to be between 99.76% and 100.03%. nih.gov

Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained over a short interval of time by the same analyst using the same equipment.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. europa.eu

For the analysis of 2-phenoxyethanol, a validated method reported mean percent RSD values for both intra- and inter-day precision studies to be less than 1%. nih.gov

The table below summarizes typical acceptance criteria for these validation parameters based on ICH guidelines and published data for related compounds.

| Parameter | Acceptance Criterion | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | nih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% | nih.gov |

| Precision (% RSD) | ≤ 2% | nih.gov |

Determination of Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eu The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

These limits are crucial for determining trace levels of an analyte or for the analysis of impurities. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. europa.eu

For a validated HPLC method for 2-phenoxyethanol, the LOD and LOQ were determined to be 0.094 mg/mL and 0.15 mg/mL, respectively. nih.gov These values indicate the high sensitivity of the HPLC method for detecting and quantifying low levels of the analyte.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-phenoxyethyl benzoate in high purity for research purposes?

- Methodological Answer : The esterification of benzoic acid with 2-phenoxyethanol, catalyzed by concentrated sulfuric acid or a proton-exchange resin, is a common route. Reaction conditions (e.g., 1:1.2 molar ratio of benzoic acid to 2-phenoxyethanol, 60–80°C for 4–6 hours) should be optimized to minimize side products. Purification via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Monitor reaction progress using TLC (Rf ≈ 0.5 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows peaks at δ 8.0–7.3 ppm (aromatic protons), δ 4.5–4.3 ppm (OCH₂CH₂O), and δ 1.3 ppm (CH₃ if present in side chains).

- IR : Strong ester C=O stretch at ~1720 cm⁻¹ and aromatic C-O-C at ~1250 cm⁻¹.

- HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) with UV detection at 254 nm for purity analysis.

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 243.1) confirms molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, chemical goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store in airtight containers at 4°C, away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for emergency measures (e.g., eye irrigation with 0.9% saline) .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and stability?

- Methodological Answer : Single-crystal X-ray diffraction (MoKα radiation, 293 K) reveals a monoclinic P2₁/c lattice with a dihedral angle of 75.85° between benzene rings. Centrosymmetric weak C-H···O interactions (3.91–3.95 Å) stabilize the lattice, reducing susceptibility to thermal degradation. These interactions also influence solubility; computational models (DFT) can predict solvent-accessible surfaces for reactivity studies .

Q. What computational approaches are recommended to model the conformational dynamics of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS, parameterized with crystallographic data (e.g., torsion angles: C1-O-C-C2 = 109.06°), can predict flexibility in solution. Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes ground-state geometry and electronic properties (HOMO-LUMO gaps). Pair distribution function (PDF) analysis validates simulated vs. experimental structures .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution) and fungi (agar diffusion). Compare with structurally similar esters (e.g., benzyl benzoate) to identify critical functional groups.

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values.

- Molecular Docking : Target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina to predict binding modes of the ester moiety .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical weighting for sample size and purity (>95% threshold).

- Controlled Replication : Standardize assays (e.g., fixed pH, temperature) to isolate variables.

- Isosteric Replacement : Synthesize analogs (e.g., replacing the phenoxy group with thiophene) to test hypotheses about moiety-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.